molecular formula C21H20ClFN4O3 B2609379 N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 942012-61-5

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2609379
CAS No.: 942012-61-5
M. Wt: 430.86
InChI Key: ZVMAKOUCDUZUAM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Without more information, it’s not possible to provide a detailed chemical reactions analysis.

Scientific Research Applications

Biological Activity and Synthesis

  • Synthesis and Characterization : A compound featuring a morpholine structure was synthesized, showcasing its potential for further biological studies. This synthesis process includes characterizing the compound through various spectroscopic techniques, indicating the detailed chemical understanding required for its potential application in scientific research (Mamatha S.V et al., 2019).

  • DNA-Binding and Cytotoxic Activities : Research into binuclear copper(II) complexes involving similar structural motifs has demonstrated their ability to bind with DNA and exhibit significant cytotoxic activities against cancer cells, suggesting potential applications in cancer therapy (Xiao-Wen Li et al., 2012).

Molecular Interactions and Chemical Properties

  • Investigation of Heterocycles : Studies on the reactions of specific heterocycles with saturated cyclic amines have led to the formation of oxalamides, highlighting the intricate molecular interactions and structural considerations important for the development of novel compounds with potential applications in various scientific fields (N. P. Solov’eva et al., 1993).

  • Structural Optimization for Receptor Antagonism : Research focused on structural modifications leading to the development of a potent, orally active human NK-1 receptor antagonist. This work emphasizes the importance of structural optimization in the design of therapeutic agents (J. Hale et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the biological or chemical systems in which it is used. Without more information, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is used or handled . Without more information, it’s not possible to provide a detailed analysis of its safety and hazards.

Future Directions

The future directions for research or applications involving this compound would depend on its properties, uses, and the results of any previous studies . Without more specific information, it’s not possible to provide a detailed analysis of potential future directions.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3/c22-16-4-1-15(12-24)18(11-16)26-21(29)20(28)25-13-19(27-7-9-30-10-8-27)14-2-5-17(23)6-3-14/h1-6,11,19H,7-10,13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMAKOUCDUZUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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